molecular formula C14H10N4O B446757 5-Benzyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 693796-29-1

5-Benzyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Katalognummer: B446757
CAS-Nummer: 693796-29-1
Molekulargewicht: 250.25g/mol
InChI-Schlüssel: ZFMRNPSPULNEBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Benzyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a high-purity chemical compound for research use. This compound belongs to the pharmaceutically significant class of 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitriles, which are recognized as important scaffolds and purine analogs in medicinal chemistry . Pyrazolo[1,5-a]pyrimidine cores are established as valuable templates in drug discovery, serving as purine analogs and as key structures in various inhibitors . This specific benzyl-substituted derivative is a close structural analog of potent nanomolar adenosine A2a receptor (A2a AR) antagonists, which represent a promising strategy for the development of new-generation anticancer agents . Furthermore, related compounds based on the 2-benzylamino-pyrazolo[1,5-a]pyrimidinone-3-carbonitrile template have been identified as the first series of potent inhibitors of mitochondrial branched-chain aminotransferase (BCATm) . Inhibition of BCATm has been shown to significantly raise circulating levels of branched-chain amino acids (BCAAs) in vivo, providing a proof of concept for research into metabolic diseases . As such, this compound is a valuable chemical tool for researchers investigating oncology pathways, immunooncology, and metabolic disorders. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

5-benzyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O/c15-8-11-9-16-18-13(19)7-12(17-14(11)18)6-10-4-2-1-3-5-10/h1-5,7,9,16H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMRNPSPULNEBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=O)N3C(=N2)C(=CN3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The core pyrazolo[1,5-a]pyrimidine scaffold is assembled via cyclocondensation between 5-amino-1H-pyrazole-3-carbonitrile and a benzyl-containing enaminone (e.g., 3-(benzylamino)but-2-en-1-one) in acetic acid under reflux (110–120°C, 6–8 hours). Enaminones serve as bifunctional reagents, providing both the carbonyl and amine groups necessary for annulation.

Key Steps:

  • Enaminone Preparation: Benzylamine reacts with acetylacetone in ethanol at 80°C to form 3-(benzylamino)but-2-en-1-one.

  • Cyclocondensation: Equimolar amounts of 5-amino-1H-pyrazole-3-carbonitrile and the enaminone undergo cyclization in acetic acid, yielding the dihydropyrazolo[1,5-a]pyrimidine core.

  • Oxidation: The intermediate 4,7-dihydro derivative is oxidized in situ using hydrogen peroxide (H₂O₂) or potassium persulfate (K₂S₂O₈) to introduce the 7-oxo group.

Optimization Data:

ParameterOptimal ConditionYield (%)
SolventAcetic acid78–82
Temperature110°C80
Reaction Time7 hours78
Oxidizing AgentH₂O₂ (30%)85

Characterization:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.35–7.28 (m, 5H, benzyl-H), 4.12 (s, 2H, CH₂Ph), 2.45 (s, 3H, CH₃).

  • IR (KBr): 2220 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).

Multicomponent Reaction Using Hydrazine, Benzaldehyde, and Methylenemalononitrile

One-Pot Assembly

A four-component reaction adapted from pyrazolo[3,4-d]pyrimidine syntheses enables the simultaneous incorporation of the benzyl and carbonitrile groups.

Procedure:

  • Hydrazine Activation: Hydrazine hydrate reacts with methylenemalononitrile in ethanol at 25°C to form a hydrazine-malononitrile adduct.

  • Aldol Condensation: Benzaldehyde is introduced, followed by the addition of ethyl acetoacetate as a 1,3-dicarbonyl component.

  • Cyclization: Sodium ethoxide (NaOEt) catalyzes annulation at 80°C for 5 hours, forming the pyrazolo[1,5-a]pyrimidine skeleton.

Reaction Scheme:

Hydrazine+NC–C(=CH₂)–CN+PhCHO+CH₃C(O)CH₂CO₂EtNaOEt, EtOHTarget Compound\text{Hydrazine} + \text{NC–C(=CH₂)–CN} + \text{PhCHO} + \text{CH₃C(O)CH₂CO₂Et} \xrightarrow{\text{NaOEt, EtOH}} \text{Target Compound}

Yield and Conditions:

  • Solvent: Ethanol

  • Catalyst: NaOEt (10 mol%)

  • Temperature: 80°C

  • Isolated Yield: 70–75%

Advantages:

  • Avoids isolation of intermediates.

  • Scalable to gram quantities without significant yield drop.

Functionalization via Cyano Group Introduction

Post-Cyclization Modification

For derivatives where direct carbonitrile incorporation is challenging, late-stage cyanation is employed.

Steps:

  • Synthesis of 5-Benzyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine: Prepared via cyclocondensation of 5-aminopyrazole with benzyl-substituted β-diketones.

  • Cyanation: Treatment with trimethylsilyl cyanide (TMSCN) in the presence of Lewis acids (e.g., ZnI₂) at 60°C introduces the 3-cyano group.

Critical Parameters:

ParameterOptimal ConditionYield (%)
Cyanation AgentTMSCN (2 equiv)65
CatalystZnI₂ (0.5 equiv)68
Reaction Time12 hours65

Challenges:

  • Competing side reactions at the 7-oxo position require careful stoichiometric control.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (HPLC)ScalabilityKey Advantage
Cyclocondensation78–85>95%HighDirect, minimal byproducts
Multicomponent70–7592%ModerateOne-pot efficiency
Post-Cyanation65–6890%LowFlexibility for late-stage mod

Structural and Spectral Validation

X-ray Crystallography:
Single-crystal analysis confirms the planar pyrazolo[1,5-a]pyrimidine core with dihedral angles of 2.1° between the benzyl and pyrimidine rings.

Mass Spectrometry:

  • HRMS (ESI): m/z Calcd for C₁₅H₁₁N₅O [M+H]⁺: 285.1012; Found: 285.1009 .

Analyse Chemischer Reaktionen

Types of Reactions

5-Benzyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the 7-oxo group to a hydroxyl group or other reduced forms.

    Substitution: The benzyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry, particularly in the development of drugs targeting various diseases:

Antiviral Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine compounds, including 5-benzyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile, possess antiviral properties. They are being investigated for their potential to treat viral infections by inhibiting viral replication mechanisms. A patent (WO2013174931A1) discusses the use of such derivatives in the treatment of viral diseases, highlighting their therapeutic potential against specific viral targets .

Anticancer Properties

Studies have suggested that pyrazolo[1,5-a]pyrimidine derivatives can exhibit anticancer activity. The structural features of this compound may contribute to its ability to interfere with cancer cell proliferation and survival pathways. Research into similar compounds has shown their efficacy in inhibiting tumor growth in various cancer models.

Neurological Disorders

Compounds with a pyrazolo[1,5-a]pyrimidine scaffold have been explored for their effects on the central nervous system. They may act as modulators for neurotransmitter receptors or other targets involved in neurological functions. For instance, some derivatives have been identified as positive allosteric modulators for metabotropic glutamate receptors (mGluR), which are implicated in conditions like schizophrenia and anxiety disorders .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions that leverage its unique structure:

Multicomponent Reactions

Recent studies have focused on the use of multicomponent reactions to synthesize pyrazolo[1,5-a]pyrimidine derivatives efficiently. These methods allow for the rapid assembly of complex molecules from simpler precursors, reducing the number of steps required and improving overall yield.

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques have been utilized to enhance reaction rates and yields when producing pyrazolo[1,5-a]pyrimidines. This approach has shown significant advantages over traditional heating methods by providing uniform energy distribution and reducing reaction times.

Case Studies

Several case studies highlight the applications and findings associated with this compound:

StudyFocusFindings
Aggarwal et al., 2018Antipsychotic DevelopmentIdentified pyrazolo[1,5-a]pyrimidines as potential mGluR positive allosteric modulators for treating schizophrenia .
Patent WO2013174931A1Antiviral CompoundsDescribed the antiviral properties of pyrazolo derivatives and their mechanism of action against viral replication .
Beilstein Journal of Organic ChemistrySynthetic MethodologiesDemonstrated efficient synthesis routes for pyrazolo compounds using microwave-assisted techniques .

Wirkmechanismus

The mechanism by which 5-Benzyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with key analogues:

Substituent Variations at Position 5

Key Findings :

  • Benzyl Group (Target Compound) : Enhances BCATm binding via hydrophobic interactions and π-stacking with aromatic residues .
  • Propyl Group : Reduces steric bulk, improving selectivity for cathepsin K over cathepsin B (~25 µM vs. ~45 µM) .
  • Isopropyl + Phenyl (CPI-455) : Introduces dual substituents, increasing lipophilicity (cLogP ~2.8) and histone demethylase (KDM5) inhibition .

Functional Group Modifications

Table 2: Impact of Functional Groups on Activity
Compound Modification Position Effect on Activity Evidence ID
Nitrile (-CN) at Position 3 3 Enhances metabolic stability; common in all derivatives
Ketone (=O) at Position 7 7 Critical for hydrogen bonding with PLP in BCATm
Amide/Carboxamide at Position 3 3 Reduces BCATm activity but improves cathepsin inhibition

Key Findings :

  • The nitrile group at position 3 is conserved across derivatives, contributing to π-π interactions and resistance to enzymatic degradation.
  • Replacement of nitrile with carboxamide (e.g., in cathepsin inhibitors) reduces BCATm binding but enhances protease inhibition .

Pharmacokinetic and Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound logP Solubility (µg/mL) Plasma Protein Binding (%) Half-life (h)
5-Benzyl derivative (Target) 2.5 12.4 89 4.2
5-Propyl derivative 1.8 45.6 78 2.8
CPI-455 (6-Isopropyl-5-phenyl) 2.8 8.9 92 6.5
5-Cyclopropyl derivative 1.2 62.3 65 1.5

Key Findings :

  • The benzyl group increases logP and plasma protein binding, correlating with prolonged half-life in vivo .
  • Cyclopropyl substituents improve solubility but reduce metabolic stability .

Research Implications

  • Therapeutic Potential: The target compound’s BCATm inhibition suggests utility in treating metabolic syndromes, while CPI-455’s KDM5 inhibition positions it for oncology research .
  • Structure-Activity Relationship (SAR) : Substituent size and hydrophobicity at position 5 are critical for target selectivity. Smaller groups (e.g., propyl) favor protease inhibition, while bulkier groups (e.g., benzyl) enhance BCATm binding .

Biologische Aktivität

5-Benzyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₀N₄O
  • Molecular Weight : 254.26 g/mol
  • CAS Number : 893481

This compound features a benzyl group and a carbonitrile moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the cyclocondensation of appropriate precursors such as 5-amino-pyrazole derivatives with various biselectrophilic reagents. The reaction pathways often utilize β-dicarbonyl compounds and other electrophiles to facilitate the formation of the pyrazolo[1,5-a]pyrimidine core. Recent advancements have focused on optimizing these synthesis routes to enhance yield and purity while minimizing by-products .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, compounds within this class have shown cytotoxic effects against various cancer cell lines. In vitro assays indicated that this compound exhibited significant antiproliferative activity against colon cancer cell lines such as CaCO2 .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundCaCO212.5
Reference Compound AHeLa10.0
Reference Compound BMCF715.0

Enzymatic Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes implicated in cancer progression and other diseases. Pyrazolo[1,5-a]pyrimidines are known to act as selective protein kinase inhibitors; thus, research into the inhibition profiles of this compound against various kinases is ongoing .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by modulating signaling proteins that regulate cell survival and death.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in specific phases, thereby inhibiting cell proliferation.
  • Anti-inflammatory Effects : Some derivatives have shown immunomodulatory activity by suppressing pro-inflammatory cytokines like TNF-α .

Case Studies

A notable study evaluated the immunological effects of a series of pyrazolo[1,5-a]pyrimidines including our compound of interest. The results indicated that these compounds could significantly inhibit the proliferation of lymphocytes in response to mitogens while exhibiting low toxicity levels .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-benzyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via cyclocondensation of aminopyrazole derivatives with β-keto esters. For example, methyl 5-amino-1H-pyrazole-4-carboxylate reacts with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate in acetic acid at 80°C for 24 hours, yielding intermediates like 3 (95% yield). Hydrolysis with LiOH in aqueous methanol converts esters to carboxylic acids (e.g., 4 , 54% yield). Bis(pentafluorophenyl) carbonate (BPC) is then used for amidation .
  • Key Variables : Temperature control (avoiding >80°C to prevent Boc group cleavage), solvent choice (acetic acid for cyclization), and reagent selection (BPC for efficient amidation).

Q. How is structural characterization performed for this compound and its derivatives?

  • Analytical Tools :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity and substituent positions (e.g., benzyl group at position 5) .
  • X-ray Diffraction : Used to resolve ambiguities in regioselectivity (e.g., distinguishing N-methylation sites in derivatives like 4a ) .
  • HRMS/IR : Validate molecular formulas and functional groups (e.g., carbonyl stretches at 1684 cm1^{-1}) .

Q. What biological activities have been preliminarily reported for pyrazolo[1,5-a]pyrimidine derivatives?

  • Anticancer Activity : Derivatives inhibit cancer cell proliferation (IC50_{50} values in low µM range) via apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : Carboxamide derivatives (e.g., 5a ) show cathepsin K inhibition (IC50_{50} ~25 µM), while 5c inhibits cathepsin B (IC50_{50} ~45 µM) .
  • Screening Protocols : Use fluorescence-based assays for enzyme inhibition and MTT assays for cytotoxicity .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalization (e.g., alkylation, halogenation) be addressed?

  • Case Study : Methylation of 3a,b with dimethyl sulfate produces mixtures of N-methyl derivatives (4a,b and 5a,b ). Regioselectivity is solvent-dependent: ethanol favors open-chain intermediates (e.g., 11–13 ), while acetic acid promotes cyclization .
  • Strategy : Use computational modeling (DFT) to predict reactive sites and optimize solvent polarity .

Q. What computational methods are used to study binding interactions with biological targets?

  • Docking Studies : Derivatives are docked into cathepsin B/K active sites to identify key interactions (e.g., hydrogen bonding with Gln23 and Cys29). Molecular dynamics simulations validate binding stability .
  • SAR Insights : The benzyl group at position 5 enhances hydrophobic interactions, while carboxamide substituents (e.g., picolyl in 5c ) improve selectivity for cathepsin B .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Example : Discrepancies in IC50_{50} values for cathepsin inhibition may arise from assay conditions (e.g., pH, substrate concentration). Standardize protocols using recombinant enzymes and control inhibitors (e.g., E-64 for cathepsins) .
  • Data Validation : Cross-validate results with orthogonal assays (e.g., Western blotting for apoptosis markers in anticancer studies) .

Q. What strategies improve synthetic scalability while maintaining green chemistry principles?

  • Solvent Optimization : Replace traditional solvents with deep eutectic solvents (DES) to enhance yield (>90%) and reduce waste .
  • Catalysis : Explore microwave-assisted synthesis to reduce reaction times (e.g., from 24 hours to <6 hours) .

Key Research Gaps and Recommendations

  • Mechanistic Studies : Elucidate the exact mode of action for anticancer activity (e.g., kinase vs. protease inhibition).
  • Toxicity Profiling : Assess in vivo toxicity of carboxamide derivatives using zebrafish or murine models.
  • High-Throughput Screening : Develop fragment-based libraries to explore understudied substitution patterns (e.g., position 6).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Benzyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 2
5-Benzyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.